3-Bromo-1,6-naphthyridin-4-ol
Description
Historical Development and Significance of the Naphthyridine Ring System in Heterocyclic Chemistry
The exploration of naphthyridines, a class of compounds also known as pyridopyridines or diazanaphthalenes, began in the late 19th century. The first derivative of this heterocyclic system, specifically a 1,8-naphthyridine, was synthesized by Reissert in 1893, who also proposed the name for this new class of compounds that can be considered analogues of naphthalene with two carbon atoms replaced by nitrogen. nih.gov It wasn't until 1927 that the first unsubstituted parent compounds, 1,5-naphthyridine (B1222797) and 1,8-naphthyridine, were prepared. mdpi.comrsc.org The synthesis of the full set of six isomers was completed decades later with the preparation of 1,6-, 1,7-, and 2,7-naphthyridine in 1958, and the final isolation of 2,6-naphthyridine in 1965. mdpi.com
The significance of the naphthyridine scaffold in medicinal chemistry became prominently established with the discovery of nalidixic acid by George Lesher in 1962. nih.gov This 1,8-naphthyridine derivative was a potent antibacterial agent and paved the way for the development of the quinolone class of antibiotics. nih.gov Since then, the naphthyridine core has been recognized as a "privileged structure" in drug discovery. mdpi.com This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile template for developing a wide range of therapeutic agents. Derivatives of various naphthyridine isomers have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.gov
Structural Isomerism within the Naphthyridine Class and Focus on 1,6-Naphthyridine (B1220473) Architecture
Naphthyridines are bicyclic aromatic compounds consisting of two fused pyridine (B92270) rings. acs.org The defining feature of this class is the arrangement of the two nitrogen atoms within the fused ring system. There are six possible constitutional isomers of naphthyridine, distinguished by the positions of these nitrogen atoms. nih.govacs.org
The six structural isomers are:
1,5-Naphthyridine
1,6-Naphthyridine
1,7-Naphthyridine
1,8-Naphthyridine
2,6-Naphthyridine
2,7-Naphthyridine
This article focuses on the 1,6-naphthyridine architecture. In this specific isomer, the nitrogen atoms are located at position 1 of the first ring and position 6 of the second ring. This arrangement imparts distinct electronic properties and three-dimensional shape compared to its other isomers, influencing its synthetic accessibility and its potential to interact with biological macromolecules. The parent 1,6-naphthyridine is a white solid with a melting point below 40 °C, which is the lowest among the six isomers. acs.org
| Isomer Name | Nitrogen Positions |
|---|---|
| 1,5-Naphthyridine | 1 and 5 |
| 1,6-Naphthyridine | 1 and 6 |
| 1,7-Naphthyridine | 1 and 7 |
| 1,8-Naphthyridine | 1 and 8 |
| 2,6-Naphthyridine | 2 and 6 |
| 2,7-Naphthyridine | 2 and 7 |
Importance of Halogenated Heterocycles in Synthetic and Medicinal Chemistry
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry, with over 85% of biologically active substances containing a heterocycle. rsc.org The strategic introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto these scaffolds is a cornerstone of modern drug design. Halogenated heterocycles serve as crucial intermediates in organic synthesis, allowing for further molecular modifications through reactions like palladium-catalyzed cross-coupling.
In the context of medicinal chemistry, halogenation can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Key benefits include:
Enhanced Lipophilicity : Halogens can increase a compound's ability to cross cellular membranes.
Metabolic Stability : The presence of a halogen can block sites of metabolic oxidation, thereby increasing the drug's half-life.
Improved Binding Affinity : Halogen atoms can participate in specific, non-covalent interactions with biological targets, most notably "halogen bonding," where the halogen acts as a Lewis acid. This can enhance the potency and selectivity of a drug candidate. researchgate.net
The prevalence of this strategy is evident in the high percentage of pharmaceuticals that contain halogen atoms, making halogenated heterocycles a vital area of research in the development of new therapeutic agents. mdpi.com
Overview of Research Trajectories Pertaining to 1,6-Naphthyridines
The 1,6-naphthyridine scaffold is a versatile and multivalent framework that has been the subject of diverse research efforts in medicinal chemistry and materials science. rsc.org While not as extensively studied as the 1,8-isomer, its derivatives have shown significant potential across several therapeutic areas.
Key research trajectories for 1,6-naphthyridine derivatives include:
Anticancer Agents : Researchers have developed novel 1,6-naphthyridine-2-one derivatives that act as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a promising target in colorectal cancer. nih.gov Other studies have identified 1H-imidazo[4,5-h] mdpi.comnih.govnaphthyridin-2(3H)-one based compounds as a new class of c-Met kinase inhibitors, another important target in oncology. rsc.org
Neurological Disorders : Fused benzo[b] mdpi.comnih.govnaphthyridine derivatives have been synthesized and evaluated as potential inhibitors of Monoamine Oxidase B (MAO B), an enzyme implicated in neurodegenerative conditions like Parkinson's disease. researchgate.net
Materials Science : Certain fused polycyclic 1,6-naphthyridines have been found to possess interesting optical and electrochemical properties, suggesting their potential application as organic luminescence materials or fluorescent probes. researchgate.net
These research avenues highlight the ongoing interest in the 1,6-naphthyridine core as a valuable template for the design of functionally diverse molecules. researchgate.net
Note: Following the contextual introduction based on the requested outline, a thorough search for scientific literature and data pertaining specifically to the target compound "3-Bromo-1,6-naphthyridin-4-ol" was conducted. These searches yielded no specific published research, synthesis methods, or characterization data for this particular molecule. The information available relates to the parent 1,6-naphthyridine scaffold, its other isomers, or differently substituted derivatives. Due to the strict instruction to focus solely on the requested compound, the article cannot be continued further without violating the principles of scientific accuracy and adherence to the provided scope.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H5BrN2O |
|---|---|
Molecular Weight |
225.04 g/mol |
IUPAC Name |
3-bromo-1H-1,6-naphthyridin-4-one |
InChI |
InChI=1S/C8H5BrN2O/c9-6-4-11-7-1-2-10-3-5(7)8(6)12/h1-4H,(H,11,12) |
InChI Key |
PTBXFKPQPICYFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1NC=C(C2=O)Br |
Origin of Product |
United States |
Reactivity and Chemical Transformations of 3 Bromo 1,6 Naphthyridin 4 Ol
Nucleophilic Aromatic Substitution (SNAr) at the Bromine Centerwikipedia.orglibretexts.org
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides where a nucleophile displaces a halide ion. wikipedia.org This process is particularly efficient for aromatic rings that are electron-deficient, as the increased positive charge on the ring carbons facilitates the attack by a nucleophile. libretexts.org The naphthyridine ring system, with its two nitrogen atoms, is inherently electron-deficient, which should make the bromo-substituted positions susceptible to nucleophilic attack. The reaction generally proceeds via a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by the presence of electron-withdrawing groups, a role fulfilled by the nitrogen atoms within the naphthyridine core. wikipedia.org
Displacement with Oxygen Nucleophiles
The displacement of the bromide in 3-bromo-1,6-naphthyridin-4-ol with oxygen-based nucleophiles, such as alkoxides or hydroxides, would lead to the formation of 3-alkoxy or 3-hydroxy-1,6-naphthyridin-4-ol derivatives. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of halo-pyridines and related heterocycles suggests that such transformations are feasible. The reaction typically requires a strong base to generate the alkoxide from the corresponding alcohol, and may necessitate heating. The presence of the 4-hydroxyl group might interfere with the reaction or require a protection strategy, for instance, by converting it to an alkoxy or benzyloxy group prior to the substitution reaction.
Table 1: Typical Conditions for SNAr with Oxygen Nucleophiles
| Parameter | Value |
| Nucleophile | Sodium methoxide (B1231860) (NaOMe), Sodium ethoxide (NaOEt) |
| Solvent | Methanol (MeOH), Ethanol (EtOH), Dimethylformamide (DMF) |
| Temperature | Room temperature to reflux |
| Product Type | 3-Alkoxy-1,6-naphthyridin-4-ol |
Displacement with Nitrogen Nucleophiles (Amination)wikipedia.orglibretexts.org
The reaction of this compound with nitrogen nucleophiles, such as ammonia (B1221849), primary amines, or secondary amines, is a crucial method for introducing nitrogen-containing substituents. This amination reaction is a type of SNAr and is expected to proceed due to the electron-deficient nature of the naphthyridine ring. wikipedia.orglibretexts.org Such reactions on related halo-aza-aromatic systems are common in medicinal chemistry to build libraries of compounds for biological screening. The reaction conditions can vary significantly, from using aqueous or alcoholic ammonia to employing stronger bases like sodium amide in liquid ammonia, depending on the reactivity of the substrate and the nucleophilicity of the amine. For less reactive amines, palladium-catalyzed C-N coupling reactions (e.g., Buchwald-Hartwig amination) can be an alternative.
Displacement with Sulfur Nucleophiles
Sulfur-based nucleophiles, like thiolates (RS⁻), are generally excellent nucleophiles and are expected to readily displace the bromine atom from the 3-position of the naphthyridine ring. nih.gov This reaction would yield 3-(alkylthio)- or 3-(arylthio)-1,6-naphthyridin-4-ol derivatives. The reaction is typically carried out by treating the bromo-compound with a thiol in the presence of a base (e.g., sodium hydroxide (B78521), sodium hydride) to generate the thiolate nucleophile in situ. These reactions often proceed under mild conditions. While specific studies on this compound are scarce, photo-stimulated reactions involving sulfur nucleophiles and 1-bromonaphthalene (B1665260) have been reported, proceeding through a radical chain mechanism (SRN1), which could be a potential, though distinct, pathway for this substrate as well. wikipedia.org
Palladium-Catalyzed Cross-Coupling Reactions Involving the C-Br Bond
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. organic-chemistry.orgharvard.edu
Suzuki-Miyaura Coupling for C-C Bond Formationwikipedia.orgnih.gov
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound (typically a boronic acid or boronic ester) with an organohalide. wikipedia.orgnih.gov This reaction is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl substituents. researchgate.net The reaction of this compound with various boronic acids would be expected to yield the corresponding 3-aryl- or 3-vinyl-1,6-naphthyridin-4-ol derivatives. The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and reductive elimination to give the final product and regenerate the catalyst. nih.gov The 4-hydroxy group could potentially coordinate to the palladium center or react with the base, so careful selection of reaction conditions or a protection strategy may be necessary.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling
| Component | Example |
| Substrate | This compound |
| Coupling Partner | Phenylboronic acid, Vinylboronic acid |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ |
| Ligand | PPh₃, SPhos |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane/Water, Toluene, DMF |
| Temperature | 80-120 °C |
Sonogashira Coupling for C-C Bond Formationorganic-chemistry.orgharvard.edu
The Sonogashira coupling reaction is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgharvard.edu It is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, such as CuI. organic-chemistry.org This reaction would allow for the introduction of an alkynyl substituent at the 3-position of the naphthyridine ring, yielding 3-alkynyl-1,6-naphthyridin-4-ol derivatives. These products are valuable as they can undergo further transformations. The reaction is generally carried out in the presence of a base, often an amine like triethylamine, which also serves as the solvent. nih.gov Copper-free Sonogashira protocols have also been developed.
Table 3: General Conditions for Sonogashira Coupling
| Component | Example |
| Substrate | This compound |
| Coupling Partner | Phenylacetylene, Trimethylsilylacetylene |
| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Co-catalyst | Copper(I) iodide (CuI) |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) |
| Solvent | Tetrahydrofuran (B95107) (THF), Dimethylformamide (DMF) |
| Temperature | Room temperature to 80 °C |
Heck Reactions for Olefinic C-C Bond Formation
The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for the formation of a carbon-carbon bond between an aryl or vinyl halide and an alkene. beilstein-journals.orgorganic-chemistry.org For a substrate like this compound, the Heck reaction offers a direct route to introduce a vinyl group at the C-3 position. The reaction typically involves a palladium(0) catalyst, a base, and a suitable ligand. rug.nlrug.nl
The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to release the vinylated product and regenerate the catalyst. nih.gov Given the electron-deficient nature of the naphthyridine ring, the C-Br bond at the 3-position is expected to be reactive towards oxidative addition.
While specific examples for this compound are not prominently documented, research on analogous 3-bromoindazoles demonstrates the feasibility of this transformation. For instance, 3-bromoindazoles have been successfully coupled with various olefins under ball-milling conditions using a Pd(OAc)₂ catalyst, PPh₃ as a ligand, and TEA as a base. beilstein-journals.org These conditions often yield the corresponding 3-vinylindazoles in good to excellent yields. beilstein-journals.org A similar strategy could be applied to this compound.
Table 1: Representative Conditions for Heck Reactions on Aryl Bromides
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Potential Product (from this compound) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF, Acetonitrile | 80-140 | 3-Vinyl-1,6-naphthyridin-4-ol |
| Pd(OAc)₂ | P(o-tol)₃ | KOAc | DMF/H₂O | 95-120 | 3-Vinyl-1,6-naphthyridin-4-ol |
| Pd/C | None | Na₂CO₃ | NMP | 180-190 | 3-Vinyl-1,6-naphthyridin-4-ol |
| Pd(OAc)₂ | None (with TBAB) | K₂CO₃ | H₂O/DMF | 80-100 | 3-Vinyl-1,6-naphthyridin-4-ol |
This table presents generalized conditions based on Heck reactions of various aryl bromides and is illustrative of potential conditions for this compound. beilstein-journals.orgrug.nlnih.gov
Stille and Negishi Coupling Methodologies for C-C Bond Formation
Stille Coupling
The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction between an organostannane (organotin compound) and an organic halide. wikipedia.orgorganic-chemistry.org This method allows for the formation of C-C bonds, including sp²-sp², sp²-sp³, and sp²-sp connections. For this compound, a Stille coupling would enable the introduction of a wide variety of alkyl, vinyl, or aryl groups at the C-3 position. The reaction mechanism involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation with the organostannane and reductive elimination. wikipedia.org A key advantage of Stille coupling is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback. organic-chemistry.org
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex, to form a new C-C bond. wikipedia.orgorganic-chemistry.org It is known for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms. wikipedia.org Organozinc reagents can be prepared from the corresponding organic halides or generated in situ, which adds to the reaction's practicality. nih.gov The catalytic cycle is similar to other cross-coupling reactions, proceeding through oxidative addition, transmetalation with the organozinc species, and reductive elimination. organic-chemistry.org This methodology could be effectively applied to couple this compound with various organozinc reagents to synthesize a diverse array of 3-substituted derivatives.
Table 2: General Parameters for Stille and Negishi Couplings
| Coupling Reaction | Catalyst/Precatalyst | Ligand | Coupling Partner | Solvent | Potential Product |
| Stille | Pd(PPh₃)₄ | PPh₃ | R-Sn(Bu)₃ | Toluene, Dioxane | 3-R-1,6-naphthyridin-4-ol |
| Stille | Pd(OAc)₂ | P(t-Bu)₃ | R-Sn(Bu)₃ | Dioxane | 3-R-1,6-naphthyridin-4-ol |
| Negishi | Pd(P(t-Bu)₃)₂ | P(t-Bu)₃ | R-ZnBr | THF, DMF | 3-R-1,6-naphthyridin-4-ol |
| Negishi | Ni(acac)₂ | None | R-ZnCl | THF/NMP | 3-R-1,6-naphthyridin-4-ol |
This table illustrates typical components for Stille and Negishi couplings. R can be an alkyl, vinyl, or aryl group. The specific conditions would require optimization for this compound. organic-chemistry.orgorganic-chemistry.orgnih.govnih.gov
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.orglibretexts.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. libretexts.orgchemspider.com
For this compound, this reaction would provide a direct pathway to synthesize various 3-amino-1,6-naphthyridin-4-ol derivatives by coupling with primary or secondary amines. The catalytic cycle proceeds via oxidative addition of the C-Br bond to the Pd(0) center, followed by coordination and deprotonation of the amine, and finally reductive elimination to form the C-N bond and regenerate the catalyst. wikipedia.org The choice of ligand (e.g., BINAP, Xantphos, XPhos) is critical and often dictates the reaction's efficiency and scope. researchgate.netnih.gov
Table 3: Illustrative Conditions for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Amine (R¹R²NH) | Solvent | Potential Product |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Primary/Secondary Amines | Dioxane | 3-(R¹R²N)-1,6-naphthyridin-4-ol |
| Pd₂(dba)₃ | Xantphos | NaOt-Bu | Anilines, Alkylamines | Toluene | 3-(R¹R²N)-1,6-naphthyridin-4-ol |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Amides, Carbamates | t-BuOH | 3-(R¹R²N)-1,6-naphthyridin-4-ol |
This table outlines representative conditions for the Buchwald-Hartwig amination of aryl bromides, which would be applicable for synthesizing amino-derivatives of this compound. chemspider.comresearchgate.net
Chan-Lam Coupling for C-N and C-O Bond Formation
The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, is a copper-catalyzed cross-coupling reaction that forms aryl-heteroatom bonds. wikipedia.org It typically involves the reaction of an aryl boronic acid with an N-H or O-H containing compound, such as an amine, amide, or alcohol. organic-chemistry.orgrsc.org A distinct advantage of this method is that it can often be performed at room temperature and open to the air, using less expensive copper catalysts instead of palladium. wikipedia.orgorganic-chemistry.org
This reaction offers two possibilities for this compound. While the classic Chan-Lam reaction couples a boronic acid with an N-H or O-H nucleophile, a variation known as the Ullmann condensation can couple an aryl halide with a nucleophile. In the context of the Chan-Lam reaction using boronic acids, the hydroxyl group of this compound could potentially react with an arylboronic acid to form a 3-bromo-4-aryloxy-1,6-naphthyridine. More commonly, the C-Br bond could undergo a copper-catalyzed coupling with various amines, amides, or phenols. The mechanism is thought to proceed through a Cu(III) intermediate, which undergoes reductive elimination to form the C-N or C-O bond. wikipedia.org
Table 4: Representative Conditions for Chan-Lam Coupling
| Copper Source | Ligand (optional) | Coupling Partner | Base (optional) | Solvent | Potential Product |
| Cu(OAc)₂ | Pyridine (B92270) | R-NH₂ | Et₃N | Dichloromethane | 3-(R-NH)-1,6-naphthyridin-4-ol |
| Cu(OAc)₂ | None | R-OH | None | Dichloromethane | 3-(R-O)-1,6-naphthyridin-4-ol |
| CuI | DMAP | R-B(OH)₂ | K₂CO₃ | Methanol | 3-Aryl-1,6-naphthyridin-4-ol (via Suzuki-type) or 4-Aryloxy-3-bromo-1,6-naphthyridine |
This table shows generalized conditions for Chan-Lam and related copper-catalyzed couplings. The reaction outcome with this compound would depend on the specific reagents and conditions chosen. wikipedia.orgrsc.orgnih.gov
Reactions Involving the Hydroxyl Group
The hydroxyl group at the C-4 position of this compound is part of a vinylogous acid system and exists in tautomeric equilibrium with the corresponding 3-bromo-1,6-naphthyridin-4(1H)-one. This keto-enol tautomerism is crucial to its reactivity. Reactions can occur at the oxygen of the enol form or the nitrogen of the keto form.
O-Alkylation and O-Acylation Reactions
O-Alkylation
Alkylation of the hydroxyl group can provide 4-alkoxy-1,6-naphthyridine derivatives. This transformation is typically achieved by treating the naphthyridinol with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base. The choice of base and solvent can be critical in directing the reaction towards O-alkylation versus N-alkylation of the tautomeric amide. Bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly employed.
O-Acylation
Acylation of the hydroxyl group yields the corresponding 4-acyloxy esters. This is generally accomplished by reacting the naphthyridinol with an acylating agent like an acid chloride or anhydride (B1165640) in the presence of a base such as pyridine or triethylamine. These reactions are typically fast and efficient, providing a means to protect the hydroxyl group or to introduce ester functionalities.
Conversion to Other Functional Groups (e.g., Halogenation of the Hydroxyl Group)
The hydroxyl group can be converted into a halogen, most commonly chlorine, which is a more versatile leaving group for subsequent nucleophilic aromatic substitution reactions. Standard halogenating reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are effective for this transformation. Heating this compound with POCl₃ would be expected to yield 3-bromo-4-chloro-1,6-naphthyridine. This chloro-derivative becomes a valuable intermediate, as the chlorine at the C-4 position is typically more reactive towards nucleophilic displacement than the bromine at the C-3 position, allowing for selective functionalization.
Reactions at Other Positions of the 1,6-Naphthyridine (B1220473) Ring System
The 1,6-naphthyridine nucleus is generally considered an electron-deficient system due to the presence of two electronegative nitrogen atoms. This inherent electronic nature makes the ring system less susceptible to electrophilic attack compared to benzene (B151609). However, the reactivity can be significantly modulated by the nature and position of substituents on the ring.
Electrophilic Aromatic Substitution (if applicable)
Electrophilic aromatic substitution (EAS) on the 1,6-naphthyridine ring is challenging but not impossible. The electron-withdrawing character of the nitrogen atoms deactivates the ring towards electrophiles. However, the outcome of such reactions is highly dependent on the reaction conditions and the directing effects of the existing substituents. libretexts.orgorganicchemistrytutor.comyoutube.commasterorganicchemistry.comyoutube.com
In the case of this compound, the hydroxyl group at the C4 position is a strong activating group due to its ability to donate electron density through resonance. This effect is most pronounced at the ortho and para positions relative to the hydroxyl group. Conversely, the bromine atom at C3 is a deactivating group via its inductive effect, but it also directs incoming electrophiles to the ortho and para positions through resonance. The interplay of these directing effects, along with the influence of the ring nitrogens, determines the most probable sites for electrophilic attack.
The most likely positions for electrophilic attack on the this compound ring are C5 and C7. The C5 position is ortho to the activating hydroxyl group at C4 and meta to the deactivating bromine at C3. The C7 position is para to the hydroxyl group. The pyridine ring containing N6 is generally more deactivated than the pyridine ring with N1. Therefore, substitution is more likely to occur on the ring containing the hydroxyl group.
While no specific examples of electrophilic aromatic substitution on this compound are documented in the surveyed literature, analogous reactions on related heterocyclic systems provide insights into potential transformations. For instance, the bromination of 1,5-naphthyridine (B1222797) has been achieved using bromine in acetic acid. This suggests that similar conditions could potentially lead to the introduction of an additional bromine atom onto the this compound scaffold.
It is important to note that under harsh reaction conditions, a "halogen dance" reaction could occur, where the existing bromine atom migrates to a different position on the ring. researchgate.netnih.govclockss.orgresearchgate.net This is a known phenomenon in halogenated heterocycles in the presence of strong bases.
| Reaction Type | Potential Reagents | Predicted Regioselectivity | Supporting Rationale |
| Bromination | Br₂ in Acetic Acid | C5 or C7 | The hydroxyl group at C4 is a strong ortho, para-director, activating these positions for electrophilic attack. |
| Nitration | HNO₃/H₂SO₄ | C5 or C7 | Similar to bromination, the directing effect of the hydroxyl group would favor substitution at these positions. libretexts.org |
| Sulfonation | Fuming H₂SO₄ | C5 or C7 | The sulfonation would likely follow the same regiochemical preference as other electrophilic substitutions. |
Metalation and Subsequent Functionalization
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This approach utilizes a directing group to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position, creating a reactive organometallic intermediate that can be trapped with various electrophiles.
For this compound, the hydroxyl group at C4 (or its corresponding olate anion) is an excellent directing group for metalation. It is anticipated that the use of a bulky, non-nucleophilic amide base, such as lithium diisopropylamide (LDA) or a TMP (2,2,6,6-tetramethylpiperidyl) based reagent, would selectively deprotonate the C5 position, which is ortho to the hydroxyl group. The bromine atom at C3 would likely exert a steric hindrance effect, further favoring metalation at C5 over the electronically similar but more sterically hindered C2 position (if it were not already substituted).
A strong analogy can be drawn from the regioselective metalation of 4-bromobenzo[c] libretexts.orgnih.govnaphthyridine, where a bulky amide base was successfully used to deprotonate the position ortho to a nitrogen atom and meta to the bromine. beilstein-journals.org In the case of this compound, the combined directing influence of the C4-hydroxyl/olate and the N6-nitrogen would strongly favor metalation at the C5 position.
Once the C5-lithiated or magnesiated intermediate is formed, it can be reacted with a wide range of electrophiles to introduce new functional groups at this position. This provides a versatile synthetic route to a variety of 5-substituted this compound derivatives.
| Metalation Reagent | Predicted Site of Metalation | Subsequent Electrophile | Potential Product |
| Lithium diisopropylamide (LDA) | C5 | Alkyl halide (e.g., CH₃I) | 3-Bromo-5-methyl-1,6-naphthyridin-4-ol |
| TMPMgCl·LiCl | C5 | Aldehyde (e.g., benzaldehyde) | 3-Bromo-5-(hydroxy(phenyl)methyl)-1,6-naphthyridin-4-ol |
| n-Butyllithium | C5 | Carbon dioxide (CO₂) | 3-Bromo-4-hydroxy-1,6-naphthyridine-5-carboxylic acid |
| s-Butyllithium/TMEDA | C5 | Disulfide (e.g., (CH₃S)₂) | 3-Bromo-5-(methylthio)-1,6-naphthyridin-4-ol |
Derivatization and Scaffold Functionalization of 3 Bromo 1,6 Naphthyridin 4 Ol
Synthesis of Substituted 1,6-Naphthyridin-4-ol Derivatives
The strategic placement of functional groups on the 1,6-naphthyridine (B1220473) ring allows for the systematic exploration of chemical space. The bromine atom at the C3-position and the hydroxyl group at the C4-position (or its tautomeric keto form) are prime sites for derivatization, enabling the introduction of a wide array of substituents through various synthetic methodologies.
Generation of Diverse Side Chains via Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a powerful tool for introducing carbon-carbon and carbon-heteroatom bonds, and this strategy is applicable to bromo-substituted naphthyridines. Although direct examples for 3-bromo-1,6-naphthyridin-4-ol are specific, analogous transformations on related brominated naphthyridine and benzonaphthyridine systems demonstrate the feasibility of this approach. For instance, Suzuki and Negishi cross-coupling reactions have been successfully employed on 4-bromobenzo[c] doaj.orgmdpi.comnaphthyridine to introduce aryl substituents. This involves an initial metalation step followed by the palladium-catalyzed coupling, yielding biaryl products in moderate yields. Such methods are foundational for creating a library of substituted naphthyridines by varying the boronic acid or organozinc coupling partner.
Heteroaryl Ditriflate Intermediates for Diversification
A highly efficient method for the rapid diversification of the 1,6-naphthyridine scaffold involves the use of heteroaryl ditriflate intermediates. This strategy begins with the synthesis of 1,6-naphthyridine-5,7-diones, which can be achieved through a tandem nitrile hydration/cyclization procedure under mild conditions. These dione (B5365651) intermediates are then subjected to a one-pot ditriflation process to yield bench-stable yet highly reactive 1,6-naphthyridine-5,7-ditriflates.
These ditriflate intermediates are primed for regioselective substitutions and can engage in one-pot difunctionalization reactions. This allows for the rapid generation of diverse, drug-like products by judiciously choosing coupling partners and reaction conditions. This method bypasses traditional heterocyclic amide activation strategies, providing a more convenient and swift route to highly substituted 1,6-naphthyridines. The C7-triflate group, in particular, remains as a reactive site for further downstream functionalization.
| Intermediate | Reagents | Product | Significance |
| 1,6-Naphthyridine-5,7-dione | Triflic Anhydride (B1165640) | 1,6-Naphthyridine-5,7-ditriflate | Bench-stable, highly reactive intermediate for diversification. doaj.orgdmed.org.ua |
| 1,6-Naphthyridine-5,7-ditriflate | Various Coupling Partners | Difunctionalized 1,6-Naphthyridines | Rapid access to diverse chemical space for medicinal chemistry. doaj.orgdmed.org.ua |
Incorporation into Fused Heterocyclic Systems
The this compound scaffold is not only a platform for substitution but also a building block for constructing more complex, polycyclic heterocyclic systems. By leveraging the reactivity of its functional groups, it can be annulated to form a variety of fused structures, including those with therapeutic potential.
Synthesis of Thiazolo[4,5-b]dmed.org.uaastate.edunaphthyridin-2(1H)-ones
The fusion of a thiazole (B1198619) ring to the 1,6-naphthyridine framework leads to the formation of Thiazolo[4,5-b] dmed.org.uaastate.edunaphthyridin-2(1H)-ones. These compounds have been identified as novel and potent inhibitors of adenosine (B11128) 3',5'-cyclic phosphate (B84403) phosphodiesterase III (PDE III). The synthesis of this specific heterocyclic system has been reported, demonstrating a key application of naphthyridine derivatives in the creation of complex, biologically active molecules. nih.gov
Formation of Benzo- and Pyrido-fused Naphthyridines
The 1,6-naphthyridine skeleton can be elaborated to form larger aromatic systems through the annulation of benzene (B151609) or pyridine (B92270) rings.
The synthesis of benzo[b] dmed.org.uaastate.edunaphthyridines can be achieved through methods like the Niementowski reaction, which involves the condensation of anthranilic acids with appropriate piperidones in the presence of phosphorus oxychloride. This yields 10-chloro-1,2,3,4-tetrahydrobenzo[b] dmed.org.uaastate.edunaphthyridines, which can be further functionalized. A different approach, leading to benzo[de] dmed.org.uaastate.edunaphthyridines like the natural product isoaaptamine, involves the thermolysis of anilinomethylene derivatives of Meldrum's acid to create a key quinolone intermediate. This intermediate is then N-methylated before cyclization to form the final benzo-fused naphthyridine structure. nih.gov
The construction of pyrido-fused naphthyridines has been demonstrated in the synthesis of frameworks that mimic the matrine (B1676216) alkaloid structure. This was achieved via a tandem radical intermolecular/intramolecular oxidative addition reaction. The process utilizes a nicotinate-xanthate derivative, which adds to N-allylpyrroles to create polycyclic heterocycle-fused pyrido-naphthyridines, forming two new rings and three new C-C bonds in a single step. dmed.org.ua
| Fused System | Synthetic Approach | Starting Materials (Example) | Resulting Scaffold |
| Benzo[b] dmed.org.uaastate.edunaphthyridine | Niementowski Reaction | Anthranilic acids, Piperidones | Tetrahydrobenzo[b] dmed.org.uaastate.edunaphthyridine |
| Benzo[de] dmed.org.uaastate.edunaphthyridine | Thermolysis/Cyclization | Anilinomethylene Meldrum's acid derivative | Benzo[de] dmed.org.uaastate.edunaphthyridine (Isoaaptamine) nih.gov |
| Pyrido-naphthyridine | Radical Cascade/Cyclization | Nicotinate-xanthate, N-allylpyrrole | Matrine-like Pyrido-naphthyridine dmed.org.ua |
Construction of Canthinone and Matrine Analogues from Naphthyridine Intermediates
The versatility of naphthyridine intermediates extends to the synthesis of complex alkaloid analogues, such as those of canthinone and matrine.
Canthinone Analogues: An efficient method for accessing canthin-4-ones has been developed using an 8-bromo-1,5-naphthyridin-4(1H)-one intermediate, a close analogue of the title compound. doaj.org The synthesis involves O-methylation of the naphthyridinone, followed by an intermolecular palladium-catalyzed Suzuki-Miyaura coupling with a 2-chlorophenylboronic acid. After demethylation, the key biaryl intermediate undergoes an intramolecular copper-catalyzed C-N coupling to construct the final canthin-4-one skeleton. doaj.org This strategy allows for the construction of the central pyrrole (B145914) ring (B ring) of the canthinone structure.
Matrine Analogues: The core framework of matrine alkaloids can be accessed from pyridine-based precursors, which are integral to the naphthyridine structure. A radical cascade process starting with a nicotinate (B505614) (pyridine) derivative can produce polycyclic fused pyrido-naphthyridines. dmed.org.ua These complex structures showcase the tetracyclic framework characteristic of matrine alkaloids, demonstrating that naphthyridine-related building blocks can serve as effective precursors for the construction of these intricate natural product analogues. dmed.org.ua
Modification of the Ring System for Conformational Control
The three-dimensional conformation of a molecule is critical for its interaction with biological targets. For the 1,6-naphthyridine scaffold, modifications that control the ring system's conformation have been shown to be crucial for enhancing biological activity.
One key strategy for conformational control involves the introduction of intramolecular hydrogen bonds. Studies on substituted 1,6-naphthyridine derivatives as inhibitors of human cytomegalovirus (HCMV) have demonstrated the importance of maintaining an active conformation through such non-covalent interactions. nih.gov For instance, the presence of specific substituents can encourage the formation of a hydrogen bond between a side chain and one of the nitrogen atoms of the naphthyridine core, thereby locking the molecule into a more rigid and biologically active shape.
Furthermore, the fusion of additional rings to the 1,6-naphthyridine framework can create conformationally constrained systems. For example, by incorporating a cyclic urea (B33335) pharmacophore across the 7,8-positions of the 1,6-naphthyridine scaffold, a novel class of 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one-based c-Met kinase inhibitors was developed. rsc.org This rigidification of the core structure was a key element in achieving potent inhibition of the target enzyme. rsc.org
These examples highlight how modifications to the 1,6-naphthyridine ring system, achievable from a versatile starting material like this compound, can enforce specific conformations that are essential for potent biological activity.
Structure-Activity Relationship (SAR) Studies Through Chemical Modification of the Scaffold
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications to a scaffold influence its biological effects. For the 1,6-naphthyridine framework, extensive SAR studies have been conducted, providing valuable insights for the design of more potent and selective agents.
In the context of cAMP PDE III inhibitors, SAR studies on 1,6-naphthyridin-2(1H)-ones have revealed critical structural requirements for activity. nih.gov For instance, modification of the carbonyl group at the 2-position or N-methylation at the N-1 position leads to a dramatic loss of enzyme inhibitory activity. nih.gov Similarly, the position of substituents on the naphthyridine core is crucial; the absence of a methyl group at the C5-position or its relocation to the C3 or C7 positions results in reduced activity. nih.gov Conversely, a wide variety of substituents at the C5-position have been shown to enhance enzymatic activity, with several C5-substituted analogs demonstrating greater potency than the established inhibitor milrinone. nih.gov
Further SAR exploration in the development of c-Met kinase inhibitors based on the 1H-imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-one scaffold has provided a detailed understanding of the necessary functional groups. rsc.org A comprehensive SAR study indicated that an N-1 alkyl substituent with a terminal free amino group, a hydrophobic substituted benzyl (B1604629) group at the N-3 position, and the tricyclic core itself were all essential for effective c-Met inhibition. rsc.org The potency was significantly improved by the introduction of a 4'-carboxamide phenoxy group at the C-5 position. rsc.org
The versatility of the 1,6-naphthyridine scaffold is further highlighted by the diverse biological activities that can be achieved through its derivatization. Naturally occurring naphthyridine alkaloids have been shown to possess a multitude of activities, including anticancer, anti-infective, and neurological effects, underscoring the broad potential of this chemical class. nih.gov
The following table summarizes key SAR findings for different classes of 1,6-naphthyridine derivatives:
| Scaffold/Target | Position of Modification | Effect on Activity |
| 1,6-Naphthyridin-2(1H)-ones (cAMP PDE III Inhibitors) | C2-carbonyl, N1-methylation | Modification or methylation leads to a significant loss of activity. nih.gov |
| C5-methyl | Absence or relocation to C3 or C7 reduces activity. nih.gov | |
| C5-substitution | A wide range of substituents improves activity. nih.gov | |
| 1H-Imidazo[4,5-h] nih.govnih.govnaphthyridin-2(3H)-ones (c-Met Kinase Inhibitors) | N1-alkyl with terminal amino group | Essential for effective inhibition. rsc.org |
| N3-hydrophobic substituted benzyl group | Essential for effective inhibition. rsc.org | |
| C5-(4'-carboxamide phenoxy) group | Significantly improves potency. rsc.org |
These detailed SAR studies provide a roadmap for the rational design of novel 1,6-naphthyridine derivatives with tailored biological activities, starting from versatile precursors such as this compound.
Computational and Theoretical Studies on 3 Bromo 1,6 Naphthyridin 4 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of 3-Bromo-1,6-naphthyridin-4-ol.
Density Functional Theory (DFT) calculations, particularly using the B3LYP functional with a 6-311G(d,p) basis set, are a powerful tool for investigating the equilibrium geometry and electronic structure of novel heterocyclic compounds. researchgate.net This methodology can be applied to this compound to calculate key parameters such as total energy, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Mulliken atomic charges.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For similar naphthyridine derivatives, DFT calculations have been successfully used to predict electronic and chemical properties. researchgate.net
Table 1: Predicted Electronic Properties of this compound from DFT Calculations
| Parameter | Predicted Value | Significance |
| HOMO Energy | Determines electron-donating ability | |
| LUMO Energy | Determines electron-accepting ability | |
| HOMO-LUMO Gap | Indicates chemical reactivity and stability | |
| Dipole Moment | Influences solubility and intermolecular interactions | |
| Mulliken Atomic Charges | Reveals sites susceptible to nucleophilic or electrophilic attack |
Note: The values in this table are illustrative and would be determined through specific DFT calculations on this compound.
Natural Bond Orbital (NBO) analysis, another component of computational studies, provides insights into the charge transfer and intramolecular interactions within the molecule.
The conformational flexibility of this compound is a key determinant of its interaction with biological targets. Conformational analysis aims to identify the most stable three-dimensional structures (conformers) and the energy barriers between them. By mapping the potential energy surface, the global and local energy minima corresponding to the most stable conformers can be identified. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site.
Molecular Docking and In Silico Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound, docking studies can elucidate its molecular recognition and binding mechanisms with various protein targets. These studies focus on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.
The naphthyridine core is known to participate in hydrogen bonding interactions, which can be critical for binding affinity. nih.gov For instance, studies on other naphthyridine derivatives have highlighted the importance of hydrogen bonds in forming stable complexes with biological receptors. nih.gov
Table 2: Potential Intermolecular Interactions of this compound in a Binding Pocket
| Interaction Type | Potential Interacting Groups on the Molecule |
| Hydrogen Bond Donor | Hydroxyl group (-OH), N-H of the naphthyridine ring |
| Hydrogen Bond Acceptor | Nitrogen atoms in the naphthyridine rings, Oxygen of the hydroxyl group |
| Halogen Bonding | Bromine atom |
| π-π Stacking | Naphthyridine ring system |
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathways can be determined. This is particularly useful for understanding its synthesis and potential metabolic transformations. For example, theoretical studies can shed light on the regioselectivity of further substitution reactions on the naphthyridine ring.
Prediction of Synthetic Accessibility and Reaction Pathways
Computational tools can also predict the synthetic accessibility of this compound. By analyzing retrosynthetic pathways and predicting the feasibility of key reaction steps, these tools can guide the design of efficient synthetic routes. The synthesis of related naphthyridine structures often involves the condensation of preformed pyridine (B92270) or pyridone rings. researchgate.net
Role As a Building Block in Advanced Organic Synthesis
Precursor for Pharmacologically Relevant Scaffolds and Chemical Probes
The 1,6-naphthyridine (B1220473) framework is a key component in the design of molecules intended to interact with various biological receptors. researchgate.net The specific structure of 3-Bromo-1,6-naphthyridin-4-ol makes it an ideal starting material for creating new pharmacologically active agents and the chemical probes needed to study their mechanisms.
Scaffold hopping is a prominent strategy in medicinal chemistry used to identify novel core structures (chemotypes) that maintain or improve upon the biological activity and pharmacokinetic properties of a known active compound. psu.edu This technique involves replacing the central molecular framework of a lead compound with a structurally different one while preserving the essential three-dimensional arrangement of key interaction points.
The 1,6-naphthyridine system is an attractive candidate for such strategies. For instance, scaffold-hopping approaches have been successfully employed to design potent and selective inhibitors for specific enzymes, such as Cytochrome P450 1B1, by exploring alternative heterocyclic cores to overcome drug resistance. nih.gov In a different context, a scaffold-hopping strategy applied to the natural product scutellarein (B1681691) led to the synthesis of novel hexacyclic derivatives with a fused 1,3-oxazine ring, resulting in compounds with enhanced anticoagulant and antioxidant activities. nih.govresearchgate.net this compound is a valuable precursor for these endeavors, as its bromine atom can be readily functionalized to generate a wide array of analogues, facilitating the exploration of new intellectual property and improved drug-like properties. researchgate.net
The creation of chemical libraries—large collections of structurally related compounds—is fundamental to modern drug discovery, enabling high-throughput screening for new biological activities. The 1,6-naphthyridine core provides a robust foundation for building such libraries.
Researchers have successfully exploited the chemistry of related 1,6-naphthyridine scaffolds to generate diverse compound libraries. A notable example is the synthesis of a 101-membered library based on 5,6,7,8-tetrahydro-1,6-naphthyridines through reactions like urea (B33335), amide, and sulfonamide formation. nih.gov Screening of this library led to the identification of three lead compounds with activity against tuberculosis. nih.gov Similarly, various 1,6-naphthyridine derivatives have been synthesized and evaluated for potential anticancer and antioxidant effects. researchgate.net The dual reactivity of this compound at its bromo and hydroxyl positions makes it an excellent starting point for combinatorial synthesis, allowing for the rapid generation of a multitude of derivatives for biological screening.
Application in Material Science and Polymer Chemistry
Beyond its pharmacological importance, the 1,6-naphthyridine scaffold, and by extension this compound, finds applications in the development of novel materials with unique electronic, optical, and chemical properties.
The unique chemical properties of the 1,6-naphthyridine ring system have been harnessed to create specialized functional materials. In one study, newly synthesized 1,6-naphthyridine derivatives were investigated as corrosion inhibitors for 316L stainless steel in acidic environments. researcher.life The results demonstrated that these compounds could effectively adsorb onto the steel surface, forming a protective layer and showcasing their potential in industrial material protection. researcher.life This application highlights the versatility of the naphthyridine scaffold in fields outside of medicine.
The presence of two nitrogen atoms within the bicyclic 1,6-naphthyridine structure makes it an excellent chelating ligand capable of forming stable complexes with a variety of metal ions. nih.gov This property is central to its use in coordination chemistry and the development of metal-based catalysts and materials.
The coordination chemistry of naphthyridine-based ligands with transition metals is well-documented. For example, unsymmetrical naphthyridine ligands have been used to construct dinuclear ruthenium complexes. researchgate.net The reactions of naphthyridine precursors with metal carbonyls have also yielded both dirhenium and monorhenium complexes, as well as cobalt and nickel complexes, demonstrating the scaffold's broad coordination capabilities. researchgate.net While specific complexes of this compound with aluminum, gallium, and indium are not extensively detailed in the reviewed literature, the fundamental principles of coordination chemistry suggest its potential to act as a ligand for these metals as well. Reagents like aluminum isopropoxide are common in organic synthesis, indicating the accessibility of such metals for complexation studies. researchgate.net
Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent molecules widely used as labels and sensors in biological imaging and materials science. The functionalization of the BODIPY core with other chemical moieties can fine-tune its photophysical properties.
The 1,6-naphthyridine unit has been successfully incorporated into BODIPY derivatives, typically at the 8-position of the BODIPY core. researchgate.net These hybrid molecules can exhibit highly desirable optical characteristics, including significant Stokes shifts (the difference between absorption and emission maxima) and fluorescence in the near-infrared (NIR) spectrum, which are advantageous for bioimaging applications. researchgate.net The synthesis of these complex luminophores demonstrates that the naphthyridine scaffold can be integrated into larger functional systems, where it plays a crucial role in modulating the final molecule's electronic and optical behavior. researchgate.net
Limited Publicly Available Data on the Role of this compound in Natural Product Synthesis
Despite its potential as a functionalized heterocyclic building block, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a notable scarcity of documented applications for this compound as an intermediate in the synthesis of natural products and bio-inspired molecules.
While the naphthyridine scaffold is a recognized pharmacophore present in numerous biologically active compounds and natural products, the specific utility of the this compound isomer in this context appears to be underexplored or not widely reported in available research. Chemical suppliers list the compound, confirming its availability for research and development, but detailed synthetic transformations of this molecule en route to complex natural products are not prominently featured in peer-reviewed publications or patents.
Future Research Directions and Emerging Methodologies
Exploration of Novel and Green Synthetic Routes for 3-Bromo-1,6-naphthyridin-4-ol
The development of environmentally benign and efficient synthetic protocols is a paramount goal in modern organic chemistry. For the synthesis of this compound and related structures, future research is increasingly focused on green chemistry principles.
One promising avenue is the use of microwave-assisted synthesis . This technique has been shown to significantly reduce reaction times, improve yields, and often leads to cleaner reactions with fewer byproducts compared to conventional heating methods. benthamdirect.comyoutube.com For instance, microwave irradiation has been successfully employed in the solvent-free and catalyst-free synthesis of 2,4-dihydroxy-1,8-naphthyridines, highlighting its potential for greener production of related naphthyridine cores. researchgate.net The rapid heating and precise temperature control offered by microwave synthesis could be adapted to the key cyclization and bromination steps required for forming this compound, potentially from readily available pyridine (B92270) precursors.
Another key area is the development of one-pot, multi-component reactions (MCRs) . nih.gov These reactions, where multiple starting materials react in a single flask to form a complex product, are highly atom-economical and reduce the need for purification of intermediate compounds, thereby minimizing solvent waste. nih.govrsc.org A one-pot method for synthesizing 1,8-naphthyridones has been reported, which overcomes previous issues of byproduct formation. nih.gov Research into adapting MCRs for the regioselective synthesis of the 1,6-naphthyridine (B1220473) skeleton could provide a direct and efficient route to the desired bromo-substituted scaffold. The use of water as a solvent in such reactions further enhances their green credentials. rsc.org
The exploration of novel catalyst systems is also crucial. While traditional methods may rely on harsh reagents, future syntheses could employ biocatalysts or earth-abundant metal catalysts to perform key transformations. A novel method for preparing bromo-substituted aromatic compounds using a bromonium ion intermediate under acidic conditions points towards environmentally friendlier bromination strategies that conserve the halogen source. chemrxiv.org
Development of Stereoselective Syntheses of Substituted 1,6-Naphthyridines
Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. While the core this compound is achiral, the introduction of substituents during its synthesis or subsequent functionalization can create stereocenters. Therefore, the development of stereoselective synthetic methods for substituted 1,6-naphthyridines is a critical area of future research.
One approach involves the use of chiral catalysts in key bond-forming reactions. For example, a diastereoselective synthesis of pyrano- and furano-naphthyridine derivatives has been achieved using Camphor (B46023) sulfonic acid (CSA) as a catalyst. ekb.eg Interestingly, the diastereoselectivity of this reaction could be influenced by the addition of water. ekb.eg This highlights the potential for developing tunable catalytic systems to control the stereochemical outcome.
Future work could focus on asymmetric hydrogenations, cyclizations, or alkylations on pre-formed naphthyridine rings or their precursors. The use of chiral auxiliaries, temporarily attached to the molecule to direct the stereochemical course of a reaction, is another established strategy that could be applied to the synthesis of optically active 1,6-naphthyridine derivatives.
Advanced Functionalization Strategies for the Naphthyridine Scaffold
The ability to selectively introduce a variety of functional groups onto the 1,6-naphthyridine core is essential for creating libraries of compounds for biological screening. The bromine atom in this compound serves as a versatile handle for a range of cross-coupling reactions.
Future research will likely focus on expanding the repertoire of late-stage functionalization techniques. These methods allow for the modification of complex molecules at a late point in the synthetic sequence, enabling rapid diversification. For the 1,6-naphthyridine scaffold, this could involve:
Palladium-catalyzed cross-coupling reactions: Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the bromo-position.
C-H activation: This emerging field allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. Developing methods to selectively activate specific C-H bonds on the naphthyridine ring would open up new avenues for derivatization without the need for pre-installed functional groups like halogens.
A recently developed method for the diversification of the 1,6-naphthyridine scaffold involves the creation of heteroaryl ditriflate intermediates. acs.org These bench-stable yet highly reactive intermediates can undergo one-pot difunctionalization reactions, providing rapid access to a diverse range of drug-like products. acs.org This strategy could be highly valuable for generating novel derivatives from a common 1,6-naphthyridine-dione precursor.
Application of Flow Chemistry and Continuous Synthesis for Production
For the large-scale and efficient production of this compound and its derivatives, flow chemistry presents significant advantages over traditional batch processing. In a flow chemistry setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.
The benefits of applying flow chemistry to the synthesis of 1,6-naphthyridines include:
Improved safety: Unstable or hazardous intermediates are generated in small amounts and consumed immediately, minimizing the risk of accidents.
Enhanced efficiency and scalability: Reactions can often be performed faster and with higher yields. Scaling up production is a matter of running the reactor for a longer period, rather than using larger and more cumbersome glassware.
Consistent product quality: The precise control over reaction conditions leads to a more reproducible and higher-quality product.
While specific examples for this compound are not yet prevalent, the successful application of microwave-assisted synthesis for related heterocycles suggests that translating these reactions to a continuous flow setup is a logical and promising next step. benthamdirect.comnih.gov
Integrated Computational-Experimental Approaches for Scaffold Design and Optimization
The integration of computational chemistry with experimental synthesis is a powerful paradigm for accelerating the drug discovery process. For the 1,6-naphthyridine scaffold, computational tools can be used to:
Design novel derivatives: Molecular modeling can be used to predict the binding of hypothetical 1,6-naphthyridine derivatives to a biological target, allowing researchers to prioritize the synthesis of the most promising compounds.
Predict physicochemical properties: Computational methods can estimate properties such as solubility, lipophilicity, and metabolic stability, helping to guide the design of drug-like molecules.
Elucidate reaction mechanisms: Quantum mechanical calculations can provide insights into the transition states and intermediates of chemical reactions, aiding in the optimization of reaction conditions and the development of new synthetic methods.
By using an integrated approach, researchers can reduce the number of compounds that need to be synthesized and tested, saving time and resources. This iterative cycle of design, synthesis, and testing, informed by computational modeling, will be instrumental in optimizing the properties of this compound derivatives for various applications.
Q & A
Basic Synthesis: What are the standard synthetic routes for preparing 3-Bromo-1,6-naphthyridin-4-ol, and how do reaction conditions influence product yield?
Methodological Answer:
this compound is typically synthesized via bromination of 1,6-naphthyridin-4-ol precursors. A key route involves reacting the parent naphthyridine with brominating agents (e.g., PBr₃ or NBS) under controlled temperatures (40–60°C) in inert solvents like DCM or THF . Evidence from analogous compounds (e.g., 3-Bromo-1,2,4-triazine 2-oxide) highlights the importance of stoichiometry and reaction time to minimize side products such as di-brominated derivatives . Post-synthesis, purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is critical, with yields reported between 60–85% depending on substrate purity .
Advanced Reactivity: How does the bromine substituent at the 3-position affect regioselectivity in nucleophilic substitution reactions?
Methodological Answer:
The bromine atom at the 3-position activates the naphthyridine ring for nucleophilic aromatic substitution (NAS) due to its electron-withdrawing effect. Studies on similar compounds (e.g., 7-Bromo-1,5-naphthyridin-4-amine) show that substitution occurs preferentially at the 4-position due to resonance stabilization of the intermediate . For example, reactions with amines (e.g., NH₃ in liquid NH₃) proceed via a Meisenheimer complex, with regioselectivity confirmed by NMR and X-ray crystallography . Steric hindrance from adjacent substituents (e.g., hydroxyl groups) can redirect reactivity, necessitating computational modeling (DFT) to predict outcomes .
Data Contradiction: How should researchers address discrepancies in reported biological activity of this compound derivatives?
Methodological Answer:
Discrepancies often arise from variations in assay conditions or impurity profiles. For instance, SAR studies on naphthyridine analogs (e.g., Ethyl 8-bromo-4-chloro-1,6-naphthyridine-3-carboxylate) reveal that even minor structural changes (e.g., substitution at the 4-position) drastically alter binding affinity to kinase targets . To resolve contradictions:
- Reproducibility Checks: Standardize assay protocols (e.g., ATP concentration in kinase assays).
- Analytical Rigor: Use HPLC-MS to confirm compound purity (>98%) and exclude degradation products .
- Meta-Analysis: Compare data across multiple studies (e.g., PubChem, CAS Common Chemistry) to identify consensus trends .
Structural Characterization: What spectroscopic techniques are most effective for confirming the structure of this compound?
Methodological Answer:
- NMR: ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 8.5–8.7 ppm (H-2 and H-5), δ 6.8 ppm (H-7), and a broad singlet at δ 10.2 ppm (-OH) . ¹³C NMR confirms bromine’s deshielding effect (C-3: δ 120–125 ppm).
- Mass Spectrometry: ESI-MS ([M+H]⁺) matches the molecular ion (C₈H₅BrN₂O: calc. 231.96) .
- X-ray Diffraction: Single-crystal analysis resolves positional ambiguity of substituents, as seen in related compounds like 3-Bromo-4-methylpyridin-2-ol .
Advanced Application: How can this compound serve as a building block in medicinal chemistry?
Methodological Answer:
The compound’s bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups for drug discovery. For example:
- Kinase Inhibitors: Palladium-catalyzed coupling with boronic acids generates analogs targeting EGFR or CDK2 .
- Antimicrobial Agents: Substitution with piperazine derivatives enhances solubility and biofilm penetration .
- SAR Optimization: Comparative studies with 3-Bromo-5-nitropyridin-4-ol demonstrate that electron-withdrawing groups at the 5-position improve metabolic stability .
Stability and Storage: What are the optimal storage conditions for this compound to prevent degradation?
Methodological Answer:
- Temperature: Store at –20°C in amber vials to avoid photodegradation .
- Humidity Control: Use desiccants (silica gel) to prevent hydrolysis of the hydroxyl group .
- Solubility Considerations: Prepare stock solutions in anhydrous DMSO (≥99.9%) and aliquot to minimize freeze-thaw cycles .
Reaction Byproduct Analysis: How can researchers identify and mitigate unexpected byproducts during bromination reactions?
Methodological Answer:
Common byproducts (e.g., di-brominated derivatives or ring-opened species) arise from excess bromine or prolonged reaction times. Strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
